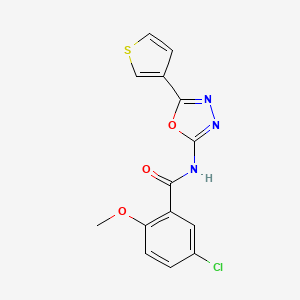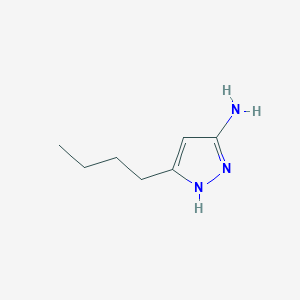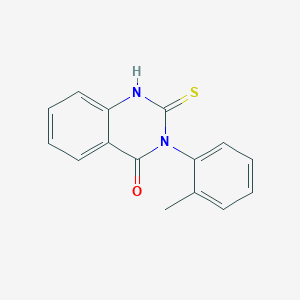
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one involves several key steps, including condensation and substitution reactions. One common method involves the reaction of 3-amino-2-mercapto quinazolin-4(3H)-one with formaldehyde and amines to produce derivatives with potential antimicrobial activities (Alagarsamy et al., 2004). Another approach for synthesizing related quinazolinone derivatives includes coupling reactions and the use of catalysts to promote the formation of the desired products, showcasing the versatility in synthetic methods for this compound class (Parua et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored using various spectroscopic techniques. Studies have detailed the intra-molecular hydrogen bonding and keto-enol tautomerism, which are key features affecting the chemical behavior and stability of these compounds (Mohammed et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including N- and S-alkylation, highlighting the nucleophilic nature of nitrogen and sulfur atoms in the molecule. These reactions are pivotal in modifying the molecular structure to enhance biological activity or to introduce new functional groups (Hagar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one and its derivatives have demonstrated significant antimicrobial properties. Alagarsamy et al. (2004) synthesized compounds from this class, revealing notable antibacterial and antifungal activities (Alagarsamy et al., 2004). Similarly, El-Azab (2007) reported the synthesis of 2-mercaptoquinazolinone analogs that showed a broad spectrum of antimicrobial activity, indicating their potential as templates for developing potent antimicrobial agents (El-Azab, 2007).
Antitumor and Anticancer Agents
Several studies have identified this compound derivatives as promising antitumor and anticancer agents. A study by Khalil et al. (2003) synthesized a series of derivatives, identifying them as active anticancer agents (Khalil et al., 2003). Similarly, Hamid et al. (2001) found certain derivatives to be active anticancer agents, showing potential for further development in cancer treatment (Hamid et al., 2001).
DHFR Inhibitors
Compounds of this class have been studied as dihydrofolate reductase (DHFR) inhibitors, useful in antibacterial, antiparasitic, and anticancer treatments. El-Subbagh and Sabry (2021) focused on 2-substituted-mercapto-quinazolin-4(3H)-one analogs as DHFR inhibitors, finding that certain compounds exhibited significant biological activity (El-Subbagh & Sabry, 2021).
Central Nervous System (CNS) Activity
Research has also explored the CNS activities of this chemical class. Alagarsamy et al. (2006) synthesized a series of thiadiazolo quinazolines, which demonstrated various CNS activities, including analgesic, anti-inflammatory, and anticonvulsant effects (Alagarsamy et al., 2006).
Molecular Structure and Spectroscopic Studies
Studies have also been conducted on the molecular structure and spectroscopic properties of this compound derivatives. Hagar et al. (2016) synthesized a series of N- and S-alkylated products, providing insights into their molecular structures through various spectroscopic methods (Hagar et al., 2016).
Metal Complexes
Research by Chavan and Sawant (2010) involved the synthesis of metal complexes containing thiazolylazo ligands derived from this compound, contributing to the understanding of their structural and electrochemical properties (Chavan & Sawant, 2010).
Green Chemistry Applications
The synthesis of novel this compound derivatives has also been carried out using eco-friendly solvents and green chemistry conditions, as demonstrated in a study by Reddy et al. (2012) (Reddy et al., 2012).
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
Quinazolinones generally interact with their targets through a variety of mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Quinazolinones have been reported to impact a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Quinazolinones have been reported to exhibit a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSACSSSWMTFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974773 |
Source


|
| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5936-35-6 |
Source


|
| Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)
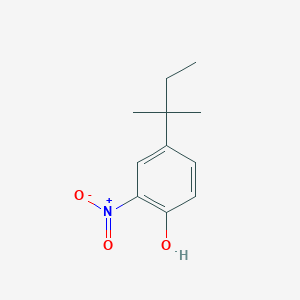
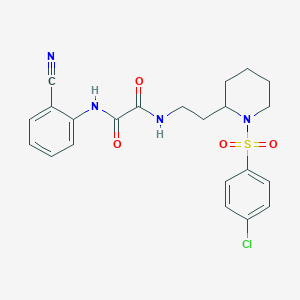
![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)
